3-Hexyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-Hexyl-2-thioxo-1,3-thiazolidin-4-one is a reagent used in the preparation of rhodanine and semiconductor materials . It is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry .
Synthesis Analysis
Thiazolidin-4-one ring is susceptible for modification in Positions 2, 3, and 5. Such modifications capacitate the search for new compounds with desired activity . A series of N-substituted-2-sulfanylidene-1,3-thiazolidin-4-ones were synthesized and characterized by 1H NMR, 13C NMR, FTIR, GC MS, LCMS/MS, and C,H,N,S elemental analysis .Molecular Structure Analysis
Thiazolidin-4-ones is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
Thiazolidin-4-one is one of the important scaffolds that has therapeutic importance. In case of its modification with other substituents, it shows a wide range of biological activities . A series of novel N-substituted-2-thioxothiazolidin-4-one derivatives were designed, synthesized, characterized, and evaluated for their antibacterial and antioxidant activity in vitro .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 145 °C (Press: 2 Torr) and a density of 1.19±0.1 g/cm3 (Predicted) .Scientific Research Applications
Synthesis and Development
- A novel method for synthesizing 2-thioxo-1,3-thiazolidin-4-ones, which includes 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one, involves a one-pot approach using primary amines and carbon disulfide. This method yields the title compounds efficiently (Alizadeh & Zohreh, 2009).
- Another study describes a solvent-free synthesis of 3-alkyl-2-thioxo-1,3-thiazolidine-4-ones, indicating an efficient and environmentally friendly approach (Nasiri, Zolali, & Azimian, 2014).
Biological Applications and Potential
- A comprehensive review highlights the historical and synthetic development of 1,3-thiazolidin-4-ones, emphasizing their significant pharmacological importance and potential for medicinal chemistry (Santos, Jones Junior, & Silva, 2018).
- A study on the effect of a 3- (2-phenylethyl) -2-thioxo-1,3-thiazolidin-4-one complex on protein metabolism in rats suggests its potential in biological applications (Zemlyanoy, Erimbetov, & Fedorova, 2021).
Medicinal Chemistry and Drug Development
- Thiazolidin-4-ones, including 3-Hexyl-2-thioxo variants, are explored for their potential as antitumor and antiviral agents, highlighting their relevance in medicinal chemistry (Atamanyuk, Zimenkovsky, Atamanyuk, & Lesyk, 2014).
- The synthesis of 2-thioxo-1,3-thiazolidin-4-one derivatives as anti-tubercular agents underlines their potential in treating infectious diseases (Noorulla, Suresh, Devaraji, Mathew, & Umesh, 2017).
Optical and Electrical Properties
- Research on the optical and electrical properties of 2-thioxo-1,3-thiazolidin-4-one derivatives, like 3-Hexyl-2-thioxo, indicates their suitability for optoelectronic device applications (Baroudi, Argoub, Hadji, Benkouider, Toubal, Yahiaoui, & Djafri, 2020).
Mechanism of Action
Target of Action
Thiazolidin-4-one derivatives, a class to which this compound belongs, have been extensively researched for their anticancer activities . They are known to inhibit various enzymes and cell lines, contributing to their anticancer activity .
Mode of Action
Thiazolidin-4-one derivatives have been shown to inhibit cancer cell proliferation . This suggests that 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one may interact with its targets, leading to changes that inhibit the proliferation of cancer cells.
Biochemical Pathways
Thiazolidin-4-one derivatives are known to inhibit various enzymes and cell lines, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazolidine motifs, which include this compound, have been used in the synthesis of valuable organic combinations due to their enhanced pharmacological properties . This suggests that the compound may have favorable ADME properties that impact its bioavailability.
Result of Action
Given the known anticancer activities of thiazolidin-4-one derivatives , it is plausible that this compound may induce changes at the molecular and cellular levels that inhibit cancer cell proliferation.
Action Environment
The compound’s boiling point is 145 °c (under 2 torr pressure), and it has a predicted density of 119±01 g/cm3 . These properties may influence its stability and efficacy under different environmental conditions.
Future Directions
Thiazolidin-4-ones are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The study of the biologically active heterocycles bearing thiazolidinone scaffold is a productive avenue for the development of new anticancer agents . This diversity in the biological response makes it a highly prized moiety . Therefore, future research may focus on further optimizing these thiazolidinone derivatives as more effective drug agents .
Biochemical Analysis
Cellular Effects
Thiazolidinone derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazolidinone derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS2/c1-2-3-4-5-6-10-8(11)7-13-9(10)12/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPASVVQQHVDHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)CSC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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